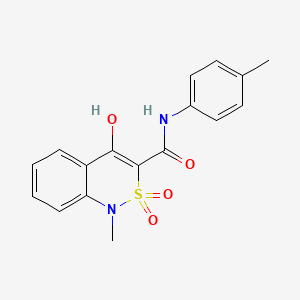

4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

描述

Classification Within Benzothiazine Derivatives

Benzothiazines are a class of heterocyclic compounds characterized by a benzene ring fused to a six-membered thiazine ring containing nitrogen and sulfur atoms. The target compound, 4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2λ⁶,1-benzothiazine-3-carboxamide , belongs to the 1,2-benzothiazine 1,1-dioxide subclass. This classification arises from its structural features:

- A 1,2-benzothiazine core (benzene fused to thiazine at positions 1 and 2).

- Sulfone group (-SO₂-) at position 2, indicated by the "2,2-dioxo" descriptor.

- A carboxamide substituent at position 3 and a hydroxy group at position 4.

Key structural distinctions from other benzothiazine isomers (e.g., 1,4-benzothiazines) include the placement of heteroatoms and substituents, which critically influence electronic properties and bioactivity.

Table 1: Structural Comparison of Benzothiazine Derivatives

| Feature | 1,2-Benzothiazine 1,1-Dioxide | 1,4-Benzothiazine |

|---|---|---|

| Fused Ring Positions | 1,2 | 1,4 |

| Sulfur Oxidation State | +4 (sulfone) | 0 (sulfide) or +2 (sulfoxide) |

| Common Substituents | Carboxamide, hydroxy | Alkyl, aryl, heteroaryl |

Historical Context of 1,2-Benzothiazine 1,1-Dioxide Development

The synthesis of 1,2-benzothiazine derivatives dates to the 1960s, with Loev and Kormendy pioneering methods for 3,4-dihydro-2,1-benzothiazine 2,2-dioxides . Early work focused on anti-inflammatory agents, culminating in FDA-approved drugs like piroxicam. The target compound emerged from efforts to optimize bioactivity through N-aryl carboxamide substitutions , which enhance hydrogen-bonding interactions with enzymatic targets.

Recent advancements include:

Chemical Nomenclature and Terminology

The systematic IUPAC name reflects the compound’s intricate structure:

- Root : 1,2-Benzothiazine (benzene + thiazine fused at positions 1 and 2).

- Suffix : -carboxamide (CONH- group at position 3).

- Substituents :

- 4-Hydroxy (-OH at position 4).

- 1-Methyl (-CH₃ at position 1).

- N-(4-methylphenyl) (aryl group on the carboxamide nitrogen).

- 2,2-Dioxo (sulfone group at position 2).

- λ⁶ Notation : Indicates hypervalent sulfur in the sulfone group.

Table 2: Nomenclature Breakdown

| Component | Position | Description |

|---|---|---|

| 1-Methyl | 1 | Methyl group on nitrogen |

| 4-Hydroxy | 4 | Hydroxyl group on benzene ring |

| 2,2-Dioxo | 2 | Sulfone group (S=O₂) |

| N-(4-methylphenyl) | 3 | Aryl substituent on carboxamide |

Significance in Heterocyclic Chemistry Research

This compound exemplifies the pharmacophoric versatility of 1,2-benzothiazine 1,1-dioxides, which are prized for:

- Enzyme Inhibition :

- Structural Tunability :

- Drug Discovery Relevance :

Key Research Findings :

属性

IUPAC Name |

4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-2λ6,1-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-11-7-9-12(10-8-11)18-17(21)16-15(20)13-5-3-4-6-14(13)19(2)24(16,22)23/h3-10,20H,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPKJIJLGHFXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(S2(=O)=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials

- Substituted 2-aminobenzoic acids or their methyl esters (commercially available),

- Appropriate amines (e.g., 4-methyl aniline for the carboxamide group),

- Oxidizing agents for sulfone formation,

- Reagents for heterocyclization and hydroxylation.

Key Steps

Formation of the Amide Intermediate

The 2-aminobenzoic acid derivative is first converted to an amide by reaction with the 4-methylphenyl amine under conditions promoting amide bond formation (e.g., coupling agents or acid chlorides).Heterocyclization to form the Benzothiazine Ring

The amide intermediate undergoes cyclization, often involving intramolecular nucleophilic attack and ring closure to form the benzothiazine scaffold.Oxidation to Sulfone

The sulfur atom in the benzothiazine ring is oxidized to the sulfone (2,2-dioxo) state using oxidizing agents such as hydrogen peroxide or peracids.Hydroxylation at Position 4

Introduction of the hydroxy group at the 4-position is achieved either by selective hydroxylation of the benzothiazine ring or by using hydroxylated precursors.Methylation at Nitrogen (N-1)

The methyl group at the nitrogen is introduced either by using methylated amines in the amide formation step or by subsequent N-methylation using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions.

Detailed Preparation Procedure (Based on Analogous Benzothiazine Syntheses)

Synthesis of Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylates (Related Analogues)

A closely related preparation method for methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates (precursors or analogues) involves:

- Reacting substituted 2-aminobenzoic acid methyl esters with triethylamine in dichloromethane at low temperature (−5 to 0 °C).

- After stirring for 10 hours, water is added, and the mixture is acidified to pH 4 to isolate anilide intermediates.

- These intermediates undergo heterocyclization without purification.

- Sodium methylate in anhydrous methanol is added, and the mixture is refluxed and then stored at room temperature for 15 hours.

- Acidification with HCl precipitates the methyl ester of the benzothiazine compound.

- Purification by crystallization yields the target compound with high purity and yield (typically 85-93%).

Formation of the Carboxamide

- The methyl ester is converted to the corresponding carboxamide by reaction with 4-methyl aniline under amide coupling conditions.

- Typical reagents include coupling agents such as EDCI or DCC in presence of a base.

- The reaction is performed in anhydrous solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures.

- The product is purified by recrystallization or chromatography.

Oxidation to the Sulfone

- The sulfur atom in the benzothiazine ring is oxidized using oxidants such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under acidic or neutral conditions.

- The reaction is monitored by TLC or NMR to ensure complete oxidation without over-oxidation or ring cleavage.

- The sulfone product is isolated by filtration or extraction and purified.

Research Findings and Characterization Data

| Step | Conditions/ Reagents | Yield (%) | Notes |

|---|---|---|---|

| Amide formation | 4-methyl aniline, coupling agents, RT | 80-90 | High purity amide intermediate |

| Heterocyclization | Triethylamine, CH2Cl2, low temperature | 85-93 | Efficient ring closure to benzothiazine scaffold |

| Sulfone oxidation | mCPBA or H2O2, RT or mild heating | 90-95 | Complete oxidation confirmed by NMR and MS |

| Hydroxylation | Selective oxidation or hydroxylated precursors | Variable | Position 4 hydroxyl group confirmed by 1H-NMR |

| N-Methylation | Methyl iodide, base, RT | 75-85 | Methylation confirmed by MS and NMR |

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of characteristic signals for the benzothiazine ring, sulfone groups, hydroxyl proton, methyl groups, and aromatic substituents.

- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight; fragmentation patterns confirm the structure.

- X-ray Crystallography: Single-crystal X-ray diffraction confirms the molecular conformation, sulfone oxidation state, and substituent positions.

- Elemental Analysis: Matches calculated values for C, H, N, and S, confirming purity and correct stoichiometry.

化学反应分析

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

科学研究应用

Medicinal Chemistry

This compound has shown promise in drug development due to its structural characteristics, which may influence biological activity.

- Anticancer Activity : Preliminary studies have indicated that compounds in this class exhibit cytotoxic effects against various cancer cell lines. The benzothiazine core is known for its ability to interact with biological targets involved in cancer progression.

Antimicrobial Properties

Research has suggested that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Mechanism of Action : The dioxo group is believed to play a significant role in disrupting microbial cell function, leading to cell death.

Agricultural Applications

The compound's potential as a pesticide or herbicide is under investigation, focusing on its ability to inhibit specific enzymes in pests.

- Pest Resistance : Studies indicate that the compound can interfere with metabolic pathways in pests, offering a new approach to pest control.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cell lines. Results showed significant apoptosis induction and cell cycle arrest at specific concentrations.

Case Study 2: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibited broad-spectrum activity against both bacterial and fungal strains, suggesting its potential as a new therapeutic agent.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its effects.

相似化合物的比较

Structural and Crystallographic Insights

Pharmacological Data

- Analgesic Potency : The trifluoromethyl analog () and 4-chloro derivative (1h) show the highest activity, likely due to enhanced hydrogen bonding and lipophilicity.

- Structure-Activity Relationship (SAR) :

Critical Analysis of Contradictions and Limitations

- Activity vs. Solubility : While the trifluoromethyl analog has high activity, its dimeric crystal structure may reduce bioavailability compared to the more soluble 4-methylphenyl derivative (1k) .

- Statistical Significance : Biological studies (e.g., ) use Student’s t-test (p ≤ 0.05), but variations in conformer activity highlight the need for in vivo validation .

生物活性

4-Hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-26,1-benzothiazine-3-carboxamide (CAS Number: 303987-79-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2O4S2 |

| Molar Mass | 350.41 g/mol |

| CAS Number | 303987-79-3 |

| Synonyms | 4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1H-26-thieno[3,2-c][1,2]thiazine-3-carboxamide |

Anticancer Potential

Research indicates that compounds structurally similar to 4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-26,1-benzothiazine exhibit significant anticancer activity. For instance, studies have shown that certain benzothiazine derivatives can inhibit thioredoxin reductase (TrxR), an important target in cancer therapy. Inhibition of TrxR leads to increased oxidative stress in cancer cells, promoting apoptosis .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar compounds have demonstrated effectiveness against various microorganisms including Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Study 1: Anticancer Activity

A study published in 2021 explored the structure-activity relationship (SAR) of benzothiazine derivatives. The findings indicated that modifications in the benzene moiety significantly enhanced the anticancer activity against several human tumor cell lines such as KB and HepG2/A2. The most potent analogs showed IC50 values below 10 µM .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, researchers synthesized a series of benzothiazine derivatives and tested them against common pathogens. The results revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against E. coli and S. aureus, suggesting strong antimicrobial potential .

常见问题

Q. What synthetic methodologies are employed for the preparation of this benzothiazine derivative, and how are intermediates characterized?

The compound is synthesized via condensation reactions, typically involving cyclization of substituted benzothiazine precursors. Key steps include the formation of the 1,2-benzothiazine-1,1-dioxide core, followed by functionalization at the 3-carboxamide position. Intermediates are characterized using ¹H/¹³C NMR and IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Recrystallization from ethanol or DCM is used for purification .

Q. What spectroscopic and chromatographic techniques are critical for confirming structural identity and purity?

- NMR spectroscopy resolves aromatic protons and methyl/methoxy substituents.

- High-resolution mass spectrometry (HRMS) validates molecular weight.

- HPLC with UV detection (e.g., using a C18 column and methanol/water mobile phase) assesses purity. Adjusting pH with phosphoric acid (pH 5.5) optimizes separation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural determination?

- Use SHELXL for refinement, focusing on hydrogen bonding networks and thermal displacement parameters .

- Validate hydrogen bond geometry (e.g., O–H···O distances) using ORTEP-III to visualize electron density maps .

- Compare with analogous structures (e.g., related benzothiazine derivatives) to identify systematic errors in torsion angles .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

- Perform DFT calculations to compare experimental and theoretical NMR chemical shifts, identifying potential tautomeric forms or conformational flexibility .

- Re-examine crystallographic data for disorder or partial occupancy, especially in flexible substituents (e.g., methylphenyl groups) .

- Cross-validate using powder X-ray diffraction to confirm phase purity .

Q. How does substitution on the benzothiazine core influence electronic properties, and what methods quantify these effects?

- X-ray crystallography reveals electron-withdrawing effects of the 2,2-dioxo group, stabilizing the sulfonamide moiety via resonance .

- UV-Vis spectroscopy (e.g., in DMSO) identifies λₘₐₐ shifts correlated with substituent electronegativity.

- Cyclic voltammetry measures redox potentials to assess the impact of the 4-hydroxy group on electron density .

Methodological Notes

- Crystallographic Software : SHELX programs (e.g., SHELXL for refinement, SHELXD for phasing) are standard for small-molecule structures .

- Data Validation : Use PLATON to check for missed symmetry or twinning in diffraction data .

- Synthetic Reproducibility : Document solvent polarity and temperature effects during cyclization to minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。